molecular formula C21H19O4P B12502435 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide CAS No. 13474-66-3

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide

Cat. No.: B12502435
CAS No.: 13474-66-3
M. Wt: 366.3 g/mol
InChI Key: VXTLIEBHUAJBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields of chemistry and industry. The compound is characterized by the presence of a dioxaphosphorinane ring with hydroxy and triphenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of hypophosphorous acid with benzaldehyde. The reaction can be carried out under reflux conditions, where the mixture is heated for a specific duration to facilitate the formation of the desired product. The reaction conditions, such as the ratio of reactants and the temperature, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce various substituted dioxaphosphorinane derivatives.

Scientific Research Applications

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets through its hydroxy and triphenyl groups. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s phosphorus atom plays a key role in its reactivity and ability to form bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2,4,6-triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a dioxaphosphorinane ring.

    2,4,6-Triphenyl-1,3,5-triazine: Lacks the hydroxy group and has different chemical properties.

Uniqueness

The presence of the hydroxy group further enhances its versatility in chemical reactions and applications .

Properties

CAS No.

13474-66-3

Molecular Formula

C21H19O4P

Molecular Weight

366.3 g/mol

IUPAC Name

5-hydroxy-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide

InChI

InChI=1S/C21H19O4P/c22-26(23)20(17-12-6-2-7-13-17)24-19(16-10-4-1-5-11-16)25-21(26)18-14-8-3-9-15-18/h1-15,19-21H,(H,22,23)

InChI Key

VXTLIEBHUAJBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(P(=O)(C(O2)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.